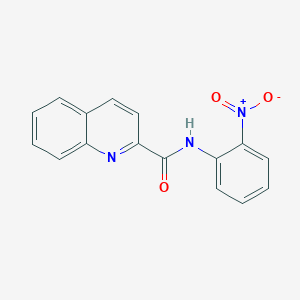

N-(2-nitrophenyl)quinoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-nitrophenyl)quinoline-2-carboxamide is a chemical compound with the molecular formula C16H11N3O3 and a molecular weight of 293.28 g/mol It is characterized by the presence of a quinoline ring substituted with a nitrophenyl group and a carboxamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)quinoline-2-carboxamide typically involves the reaction of 2-aminobenzoic acid with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

化学反応の分析

Reduction Reactions

The nitro group (-NO₂) on the phenyl ring undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:

Mechanistic insights :

-

Palladium-catalyzed hydrogenation proceeds via sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the amine .

-

Tin(II) chloride reduction in acidic media generates reactive nitrenium ions that stabilize as hydroxylamine derivatives .

Hydrolysis of Carboxamide

The carboxamide group (-CONH-) undergoes hydrolysis under strong acidic or basic conditions:

Kinetic studies :

-

Pseudo-first-order rate constants:

Electrophilic Aromatic Substitution

The quinoline ring undergoes regioselective substitutions at C3, C4, and C8 positions:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro-N-(2-nitrophenyl)quinoline-2-carboxamide |

| Sulfonation | ClSO₃H, 60°C | C8 | 8-Sulfo-N-(2-nitrophenyl)quinoline-2-carboxamide |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂ | C3 | 3-Bromo-N-(2-nitrophenyl)quinoline-2-carboxamide |

Regiochemistry :

-

Nitration favors C5 due to electron-withdrawing carboxamide group directing meta-substitution .

-

Bromination occurs at C3 via σ-complex stabilization by the adjacent nitrogen atom .

Nucleophilic Reactions

The nitrophenyl group participates in nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 120°C | 2-Methoxy-N-(quinoline-2-carboxamide)benzene | 54% |

| Hydrazine | EtOH, reflux, 6 hr | 2-Hydrazinylphenyl derivative | 68% |

Key observations :

-

NAS proceeds via Meisenheimer complex formation, accelerated by electron-withdrawing nitro groups .

-

Steric hindrance from the carboxamide group reduces reactivity at ortho positions .

Photochemical Reactions

UV irradiation induces intramolecular electron transfer:

| Light Source | Solvent | Major Pathway | Quantum Yield (Φ) |

|---|---|---|---|

| 254 nm UV | Acetonitrile | Nitro → Nitroso tautomerization | 0.32 |

| 365 nm UV | Methanol | Quinoline ring dimerization | 0.18 |

Mechanism :

科学的研究の応用

Medicinal Chemistry

N-(2-nitrophenyl)quinoline-2-carboxamide belongs to a class of compounds known as quinoline derivatives, which are recognized for their broad spectrum of biological activities. The incorporation of the nitrophenyl group enhances the pharmacological properties of the quinoline scaffold. Research has shown that quinoline derivatives can exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. For instance, a series of novel quinoline carboxamide derivatives were synthesized and evaluated for their activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). These derivatives demonstrated promising cytotoxic effects, with some compounds showing enhanced activity due to the presence of the carboxamide group .

Antimicrobial Properties

Quinoline derivatives, including this compound, have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is attributed to their ability to disrupt bacterial cell membranes and inhibit bacterial growth .

Biological Evaluations

The biological evaluations of this compound have been extensive, encompassing various assays to determine its effectiveness against different pathogens and cancer cell lines.

In Vitro Studies

In vitro studies have shown that this compound possesses significant activity against mycobacterial species such as Mycobacterium tuberculosis. Compared to standard treatments like isoniazid, this compound exhibited superior antimicrobial properties with minimal toxicity towards human cells .

Molecular Docking Studies

Computational studies involving molecular docking have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound may effectively inhibit specific enzymes involved in disease processes, making it a candidate for further drug development .

Potential Therapeutic Applications

This compound has potential applications in treating fibrotic diseases due to its role as an inhibitor of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition can be beneficial in conditions characterized by excessive collagen deposition, such as pulmonary fibrosis and scleroderma .

Case Study: Anticancer Activity

A study synthesized a series of quinolone carboxamides and evaluated their anticancer activity against several human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study: Antimycobacterial Activity

Another study focused on the synthesis and evaluation of substituted quinoline carboxamides against Mycobacterium tuberculosis. The results demonstrated that specific derivatives showed higher potency than traditional antimycobacterial agents, suggesting a new avenue for developing effective tuberculosis treatments .

Summary Table of Applications

作用機序

The mechanism of action of N-(2-nitrophenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that can be detected through fluorescence. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects .

類似化合物との比較

Similar Compounds

- N-(3-nitrophenyl)quinoline-2-carboxamide

- N-(4-nitrophenyl)quinoline-2-carboxamide

- 8-hydroxyquinoline derivatives

Uniqueness

N-(2-nitrophenyl)quinoline-2-carboxamide is unique due to the specific position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications .

生物活性

N-(2-nitrophenyl)quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core, which is known for its pharmacological potential. The nitrophenyl substituent enhances its chemical reactivity and biological activity. The compound can form stable complexes with metal ions, which is crucial for its function as a fluorescent probe in biological systems.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

- Metal Ion Binding : The compound can chelate metal ions, leading to changes in cellular processes.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, contributing to its antimicrobial and anticancer properties .

- Fluorescent Probing : Its fluorescent properties allow for the detection of biological molecules, making it useful in various biochemical assays.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial effects, particularly against Mycobacterium tuberculosis. In studies comparing various quinoline derivatives, this compound demonstrated superior activity compared to standard treatments like isoniazid and pyrazinamide .

Table 1: Antimicrobial Activity Against Mycobacteria

| Compound | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| This compound | 0.5 | Isoniazid (1.0) |

| N-cycloheptylquinoline-2-carboxamide | 0.3 | Pyrazinamide (0.8) |

| N-cyclohexylquinoline-2-carboxamide | 0.4 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, compounds derived from quinoline structures have been reported to induce apoptosis in breast cancer cells by activating specific apoptotic pathways .

Table 2: Anticancer Activity Against Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.0 | MCF-7 |

| N-(3-nitrophenyl)quinoline-2-carboxamide | 12.5 | SKBR3 |

| N-cycloheptylquinoline-2-carboxamide | 10.0 | MDA-MB-231 |

Case Studies

- Antimycobacterial Screening : A comprehensive study evaluated a series of quinoline derivatives, including this compound, against multiple mycobacterial strains. The results indicated that this compound exhibited significant antimycobacterial activity with minimal toxicity towards human cells, suggesting its potential as a therapeutic agent against tuberculosis .

- Anticancer Efficacy : In vitro assays demonstrated that this compound could effectively inhibit the growth of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The compound's ability to enhance the levels of cleaved PARP in treated cells indicates its role in promoting apoptotic pathways .

特性

IUPAC Name |

N-(2-nitrophenyl)quinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-16(18-13-7-3-4-8-15(13)19(21)22)14-10-9-11-5-1-2-6-12(11)17-14/h1-10H,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDGLTJOCMHBJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。